![molecular formula C18H19N3O3S B2390190 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2034249-38-0](/img/structure/B2390190.png)
2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
The compound “2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyridine ring and a tetrahydro-2H-pyran ring, both of which are common structures in many natural products . The molecule also contains a cyano group and a benzenesulfonamide group .
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them valuable in the field of organic chemistry for the synthesis of complex molecules.
Development of Chemotherapeutic Agents
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . They highlight the potential of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Wound Healing Applications
A study has shown that 3-cyano-N-pyridinyl acetamide derivatives have positive effects on the wound healing process . They have been found to promote both the healing process and antioxidant capacity of wound tissue .
Anticancer Activity
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been synthesized and tested for anticancer activity . The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .
Antioxidant Effects
The 3-cyano-N-pyridinyl acetamide derivatives have been found to have antioxidant effects . They effectively reduced tissue lipid peroxidation during the wound healing process .
properties
IUPAC Name |
2-cyano-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-4-1-2-6-17(15)25(22,23)21-18(14-7-10-24-11-8-14)16-5-3-9-20-13-16/h1-6,9,13-14,18,21H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPOAYJRZBPRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide |
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